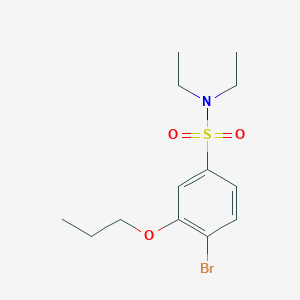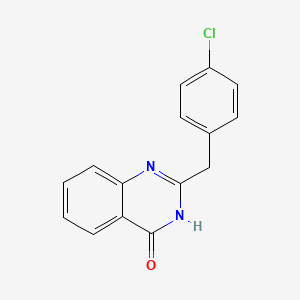
4-Acetyl-5-methylfuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-5-methylfuran-2-carboxylic acid is an organic compound with the molecular formula C8H8O4. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-methylfuran-2-carboxylic acid typically involves the acetylation of 5-methylfuran-2-carboxylic acid. One common method is the Friedel-Crafts acylation reaction, where 5-methylfuran-2-carboxylic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: this compound can be oxidized to this compound derivatives.
Reduction: Reduction can yield 4-hydroxy-5-methylfuran-2-carboxylic acid.
Substitution: Substitution reactions can produce halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
4-Acetyl-5-methylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Acetyl-5-methylfuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The furan ring and acetyl group play crucial roles in its reactivity and interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylfuran-2-carboxylic acid: A precursor in the synthesis of 4-Acetyl-5-methylfuran-2-carboxylic acid.
2-Acetylfuran: Another furan derivative with similar chemical properties but different applications.
Furan-2-carboxylic acid: A simpler furan derivative used in various chemical reactions.
Uniqueness
Its acetyl and carboxylic acid functional groups make it a versatile compound for various synthetic and research purposes .
Propriétés
IUPAC Name |
4-acetyl-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4(9)6-3-7(8(10)11)12-5(6)2/h3H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXSFIPLAOADQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2619645.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2619646.png)

![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2619648.png)


![6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one](/img/structure/B2619655.png)
![N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2619656.png)

![2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2619660.png)

![3-butyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2619663.png)

![2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2619668.png)
